molecular formula C10H11BrFNO2 B12114915 Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate

Cat. No.: B12114915
M. Wt: 276.10 g/mol
InChI Key: ZVRVNDVYGDWWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate is a chemical compound with the following structural formula:

CH3CH(NH2)COOCH3\text{CH}_3\text{CH}(NH_2)\text{COOCH}_3 CH3​CH(NH2​)COOCH3​

It belongs to the class of amino acid derivatives and is commonly used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes:

The synthesis of Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate involves several steps. One common synthetic route includes the following reactions:

  • Bromination

    • Start with 2-fluorobenzaldehyde.
    • React it with bromine to introduce the bromine atom at the para position.
    • Obtain 4-bromo-2-fluorobenzaldehyde.
  • Reductive Amination

    • Combine 4-bromo-2-fluorobenzaldehyde with methylamine.
    • Use a reducing agent (such as sodium borohydride) to form the desired product, this compound.

Industrial Production:

Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes mentioned above.

Chemical Reactions Analysis

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions:

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

    Substitution: Substitution reactions at the bromine or fluorine positions.

    Ester Hydrolysis: Hydrolysis of the ester bond to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Investigated for its reactivity in various reactions.

Biology and Medicine:

  • May have potential pharmacological applications due to its structural features.
  • Research into its biological activity and potential drug development.

Industry:

  • Used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate exerts its effects remains an active area of study. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate stands out due to its unique combination of fluorine and bromine substituents. Similar compounds include other amino acid derivatives and related esters.

Biological Activity

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activity, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12BrFNO2C_{11}H_{12}BrFNO_2 and a molecular weight of approximately 276.105 g/mol. Its structure includes a phenyl ring substituted with bromine and fluorine atoms, which significantly affects its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Fluorination : Introduction of the fluorine atom onto the phenyl ring.
  • Bromination : Addition of the bromine atom to the para position.
  • Esterification : Formation of the methyl ester group.
  • Hydrochloride Formation : Conversion to hydrochloride salt for improved stability and solubility.

These steps can be optimized for industrial production using automated reactors and continuous flow systems.

Enzyme Interactions

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. The presence of bromine and fluorine enhances its binding affinity to specific proteins or enzymes, modulating various biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionSignificant inhibition of target enzymes involved in metabolic pathways
Antimicrobial ActivityPotential antimicrobial effects against various pathogens
Anticancer ActivityModulation of cancer cell viability in vitro, particularly against Caco-2 cells

Case Studies

  • Antimicrobial Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The presence of halogen substituents was found to enhance lipophilicity, improving cell penetration and efficacy against resistant strains .
  • Anticancer Research : In cellular assays, this compound showed a significant reduction in viability of Caco-2 cancer cells (39.8% viability compared to untreated controls). This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The halogen substituents enhance its binding affinity, leading to modulation of enzyme activity or receptor interactions. The precise pathways are still under investigation but are believed to involve alterations in signaling cascades related to cell growth and apoptosis.

Comparison with Similar Compounds

The unique substitution pattern on the phenyl ring distinguishes this compound from structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-bromo-2-fluorophenyl)acetateSimilar phenyl substitution but lacks amino groupPrimarily used in esterification reactions
Methyl 4-bromo-3-(2,6-difluorophenyl)benzoateDifferent substitution pattern on the phenyl ringPotentially different biological activities

This comparison highlights the distinct chemical properties that may contribute to its enhanced biological activity.

Properties

IUPAC Name

methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRVNDVYGDWWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.